2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447119
InChI: InChI=1S/C16H26N2O/c1-17(10-11-19)12-16-8-5-9-18(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3
SMILES: CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol

CAS No.:

Cat. No.: VC13447119

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol -

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol
Standard InChI InChI=1S/C16H26N2O/c1-17(10-11-19)12-16-8-5-9-18(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3
Standard InChI Key QHAPGQLMSXWGBI-UHFFFAOYSA-N
SMILES CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol, reflects its hierarchical structure:

  • A piperidine ring substituted at the 1-position with a benzyl group.

  • A methylamino group (-N(CH₃)-) attached to the 3-methyl position of the piperidine.

  • An ethanol moiety (-CH₂CH₂OH) linked to the methylamino nitrogen.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₆N₂O
Molecular Weight262.39 g/mol
SMILESCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2
InChI KeyQHAPGQLMSXWGBI-UHFFFAOYSA-N

The canonical SMILES string confirms the connectivity: the benzyl group (C₆H₅CH₂-) is bonded to the piperidine nitrogen, while the methylamino-ethanol chain extends from the 3-methyl position.

Structural Analogues and Comparative Analysis

Compounds with related benzylpiperidine scaffolds exhibit diverse biological activities, suggesting potential applications for the target molecule:

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino} derivatives demonstrate high affinity for sigma receptors (σ₁R) and cholinesterase inhibition, highlighting the pharmacological relevance of the benzylpiperidine motif .

  • 2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol (C₁₅H₂₄N₂O), a structural analog lacking the 3-methyl group, shares similar synthetic pathways and potential receptor interactions.

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol likely follows multi-step protocols analogous to those used for related piperidine derivatives:

Step 1: Piperidine Ring Formation

Piperidine cores are typically synthesized via cyclization reactions. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

Step 3: Functionalization with Methylamino-Ethanol

The methylamino-ethanol side chain is introduced via nucleophilic substitution or alkylation. For instance, propanephosphonic acid anhydride (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed as coupling agents in analogous syntheses .

Table 2: Representative Reagents and Conditions

StepReagent/ConditionRoleSource
1Suzuki-Miyaura couplingAryl group introduction
2SnCl₂, ethanol/ethyl acetateNitro reduction
3T3P, EDCAmide/amine coupling

Biological Activity and Hypothesized Mechanisms

Sigma Receptor Interactions

Benzylpiperidine derivatives, such as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibit nanomolar affinity for σ₁R (K₁ = 1.45 nM) and inhibit acetylcholinesterase (AChE, IC₅₀ = 13 nM) . The target compound’s benzylpiperidine core and flexible ethanol side chain may facilitate similar receptor binding, though empirical validation is required.

Research Gaps and Future Directions

Priority Research Areas

  • Synthetic Optimization: Scalable routes using greener solvents (e.g., tert-butanol) and catalysts.

  • In Vitro Profiling: Screening for σ₁R/AChE activity, cytotoxicity, and metabolic stability.

  • Structural Modifications: Exploring analogs with varied alkyl chain lengths or substituted benzyl groups.

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